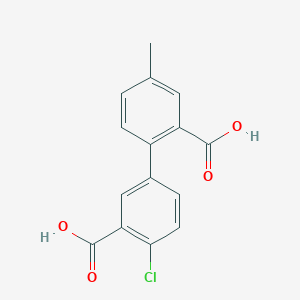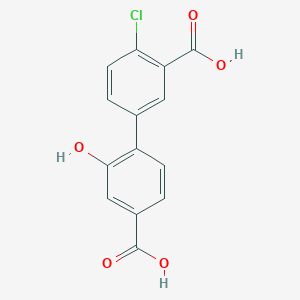
4-(3-Carboxy-4-chlorophenyl)-3-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxy-4-chlorophenyl)-3-fluorobenzoic acid, 95% (4-CPCFBA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a monofluorobenzoic acid, and is a member of the larger class of carboxylic acids. It has a pKa of 4.45 and is soluble in water, ethanol, and methanol. It has been used in a variety of research applications, including biochemical and physiological studies, and is considered to be a useful reagent for in vitro experiments.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxy-4-chlorophenyl)-3-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of carboxylic acids on biochemical and physiological processes, as well as to study the mechanism of action of various drugs. It has also been used to study the effects of environmental pollutants on the human body, and to study the effects of various toxins on the nervous system.
Wirkmechanismus
The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-3-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act by binding to certain enzyme receptors in the body, which then triggers a cascade of biochemical reactions. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in inflammation.
Biochemical and Physiological Effects
4-(3-Carboxy-4-chlorophenyl)-3-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase, which can lead to reduced inflammation. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose, which can lead to reduced blood sugar levels. Additionally, it has been shown to have a protective effect on cells, which can help to reduce the damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Carboxy-4-chlorophenyl)-3-fluorobenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water, ethanol, and methanol. Additionally, it is stable and has a long shelf life. However, it is important to note that it has a low solubility in organic solvents, and it can be difficult to accurately measure its concentration.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3-Carboxy-4-chlorophenyl)-3-fluorobenzoic acid, 95% in scientific research. It could be used to study the effects of carboxylic acids on other biochemical and physiological processes, such as the metabolism of lipids or proteins. It could also be used to study the effects of environmental pollutants on the human body, as well as to study the effects of various toxins on the nervous system. Additionally, it could be used to study the mechanism of action of various drugs, and to develop new drugs that target specific biochemical pathways. Finally, it could be used to study the effects of carboxylic acids on the immune system, and to develop new immune-modulating compounds.
Synthesemethoden
4-(3-Carboxy-4-chlorophenyl)-3-fluorobenzoic acid, 95% can be synthesized in two steps. The first step involves the reaction of 4-chlorophenol with 3-fluorobenzoic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-(3-carboxy-4-chlorophenyl)-3-fluorobenzoic acid, which is then purified and concentrated to 95% purity.
Eigenschaften
IUPAC Name |
5-(4-carboxy-2-fluorophenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO4/c15-11-4-2-7(5-10(11)14(19)20)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPBJDZAFYRNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691711 |
Source


|
| Record name | 4-Chloro-2'-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-4-chlorophenyl)-3-fluorobenzoic acid | |
CAS RN |
1261967-09-2 |
Source


|
| Record name | 4-Chloro-2'-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














